molecular formula C16H16Cl2O3 B5101798 1,2-dichloro-3-[3-(2-methoxyphenoxy)propoxy]benzene

1,2-dichloro-3-[3-(2-methoxyphenoxy)propoxy]benzene

Cat. No. B5101798
M. Wt: 327.2 g/mol
InChI Key: RGXKMTVADBTQKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-dichloro-3-[3-(2-methoxyphenoxy)propoxy]benzene, also known as GW501516, is a synthetic compound that has been extensively studied for its potential use in the field of medicine and sports performance enhancement. It belongs to the class of drugs known as selective androgen receptor modulators (SARMs) and has been found to have a wide range of applications in scientific research.

Mechanism of Action

1,2-dichloro-3-[3-(2-methoxyphenoxy)propoxy]benzene works by activating PPARδ, which in turn leads to the upregulation of genes involved in lipid and glucose metabolism. This results in increased fat burning and improved insulin sensitivity, which can help to prevent or treat conditions such as obesity and diabetes.
Biochemical and Physiological Effects:
1,2-dichloro-3-[3-(2-methoxyphenoxy)propoxy]benzene has been found to have a wide range of biochemical and physiological effects. It has been shown to increase endurance and improve exercise performance in animal models, as well as to reduce inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,2-dichloro-3-[3-(2-methoxyphenoxy)propoxy]benzene in lab experiments is its ability to activate PPARδ selectively, without affecting other receptors. This makes it a useful tool for studying the role of PPARδ in various physiological processes. However, like all drugs, 1,2-dichloro-3-[3-(2-methoxyphenoxy)propoxy]benzene has limitations, and its effects may vary depending on the experimental conditions and the species being studied.

Future Directions

There are many potential future directions for research on 1,2-dichloro-3-[3-(2-methoxyphenoxy)propoxy]benzene. Some of the areas that could be explored include its potential use in the treatment of specific conditions such as non-alcoholic fatty liver disease, its effects on muscle metabolism and recovery, and its potential use in combination with other drugs for enhanced therapeutic effects.
In conclusion, 1,2-dichloro-3-[3-(2-methoxyphenoxy)propoxy]benzene is a synthetic compound that has been extensively studied for its potential use in the field of medicine and sports performance enhancement. It works by activating PPARδ, which plays a key role in the regulation of lipid and glucose metabolism. While there are limitations to its use in lab experiments, there are many potential future directions for research on this compound.

Synthesis Methods

The synthesis of 1,2-dichloro-3-[3-(2-methoxyphenoxy)propoxy]benzene involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-methoxyphenol to form the corresponding ester. The ester is then reacted with 3-chloropropylamine hydrochloride to yield the final product.

Scientific Research Applications

1,2-dichloro-3-[3-(2-methoxyphenoxy)propoxy]benzene has been extensively studied for its potential use in the treatment of various conditions such as obesity, diabetes, and cardiovascular diseases. It has been found to activate the peroxisome proliferator-activated receptor delta (PPARδ), which plays a key role in the regulation of lipid and glucose metabolism.

properties

IUPAC Name

1,2-dichloro-3-[3-(2-methoxyphenoxy)propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2O3/c1-19-13-7-2-3-8-14(13)20-10-5-11-21-15-9-4-6-12(17)16(15)18/h2-4,6-9H,5,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXKMTVADBTQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCOC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.